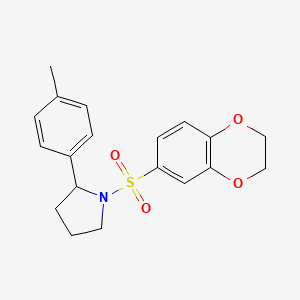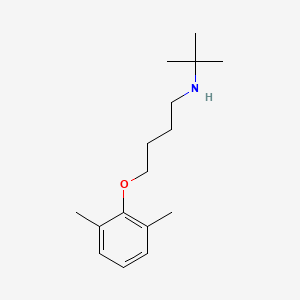
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5-phenoxybenzenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5-phenoxybenzenesulfonic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AMPPB, and it belongs to the class of sulfonic acid derivatives. In
科学研究应用
AMPPB has been studied extensively for its potential applications in various scientific fields. One of the major applications of AMPPB is in neuroscience research. This compound has been shown to be a potent and selective blocker of the glutamate transporter EAAT2, which plays a crucial role in regulating glutamate levels in the brain. By blocking EAAT2, AMPPB can increase the extracellular levels of glutamate, leading to enhanced synaptic transmission and plasticity.
In addition to neuroscience research, AMPPB has also been studied for its potential applications in cancer research. This compound has been shown to inhibit the growth of certain cancer cell lines, including breast cancer and prostate cancer. The mechanism of action of AMPPB in cancer cells is not fully understood, but it is believed to involve the inhibition of certain signaling pathways that are essential for cancer cell survival.
作用机制
The mechanism of action of AMPPB involves the inhibition of specific transporters or signaling pathways. In the case of EAAT2, AMPPB acts as a competitive inhibitor, binding to the transporter and preventing the uptake of glutamate. This leads to an increase in extracellular glutamate levels, which can enhance synaptic transmission and plasticity.
In cancer cells, the mechanism of action of AMPPB is not fully understood. However, it is believed to involve the inhibition of certain signaling pathways that are essential for cancer cell survival. This may include the inhibition of protein kinases or other enzymes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AMPPB are dependent on the specific application and concentration used. In neuroscience research, AMPPB has been shown to enhance synaptic transmission and plasticity, leading to improved cognitive function. However, at high concentrations, AMPPB can lead to excitotoxicity and neuronal damage.
In cancer research, AMPPB has been shown to inhibit the growth of certain cancer cell lines. However, the specific biochemical and physiological effects of AMPPB in cancer cells are not fully understood.
实验室实验的优点和局限性
One of the major advantages of using AMPPB in lab experiments is its high solubility in water, which makes it easy to work with. In addition, the synthesis method for AMPPB is efficient, resulting in a high yield of the compound.
However, one of the limitations of using AMPPB in lab experiments is its potential for excitotoxicity at high concentrations. This can lead to neuronal damage and limit the usefulness of AMPPB in certain applications.
未来方向
There are several future directions for research on AMPPB. One area of research is in the development of more selective and potent inhibitors of EAAT2. This could lead to the development of new treatments for neurological disorders such as Alzheimer's disease and epilepsy.
Another area of research is in the investigation of the mechanism of action of AMPPB in cancer cells. This could lead to the development of new cancer therapies that target specific signaling pathways or enzymes involved in cancer cell survival.
Finally, there is potential for the development of new applications for AMPPB in other scientific fields, such as materials science or environmental science. Further research is needed to explore these potential applications of AMPPB.
合成方法
The synthesis of AMPPB involves the reaction of 5-phenoxy-2-nitrobenzenesulfonic acid with 3-methyl-5-aminopyrazole in the presence of a palladium catalyst. This reaction results in the formation of AMPPB as a white solid that is highly soluble in water. The yield of this reaction is typically high, making it an efficient method for the synthesis of AMPPB.
属性
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)-5-phenoxybenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-11-9-16(17)19(18-11)14-8-7-13(10-15(14)24(20,21)22)23-12-5-3-2-4-6-12/h2-10H,17H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWHSEOXFVVWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=C(C=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxy-4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4956988.png)
![4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine](/img/structure/B4956998.png)
![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4957004.png)
![2-[3-(4-morpholinylmethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4957016.png)
![2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4957021.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4957038.png)
![1-(2,3-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B4957040.png)

![methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4957059.png)

![ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4957069.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4957076.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene)](/img/structure/B4957082.png)
